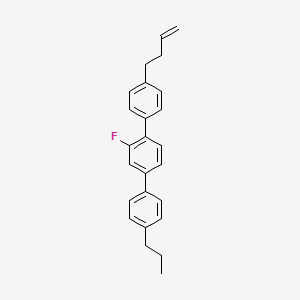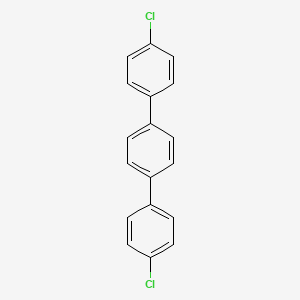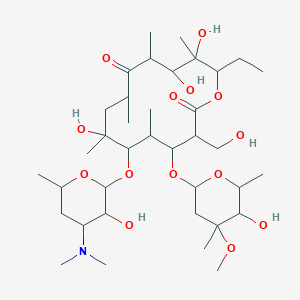![molecular formula C29H48 B12100062 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-ETHYLCHOLEST-5,22-DIENE typically involves the modification of cholesterol or other sterol precursors. One common method includes the selective reduction of the double bonds in the sterol backbone, followed by the introduction of an ethyl group at the 24-position. This can be achieved through a series of reactions including hydrogenation, alkylation, and dehydrogenation under specific conditions such as the use of catalysts like palladium on carbon (Pd/C) and reagents like ethyl iodide.
Industrial Production Methods
Industrial production of (24S)-ETHYLCHOLEST-5,22-DIENE may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
(24S)-ETHYLCHOLEST-5,22-DIENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove double bonds or reduce ketones to alcohols, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
科学研究应用
(24S)-ETHYLCHOLEST-5,22-DIENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a model compound in studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating cholesterol levels and its anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of (24S)-ETHYLCHOLEST-5,22-DIENE involves its interaction with cellular membranes and specific molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting various signaling pathways. Additionally, it may interact with nuclear receptors and enzymes involved in cholesterol metabolism, thereby influencing gene expression and metabolic processes.
相似化合物的比较
Similar Compounds
Cholesterol: The parent compound from which (24S)-ETHYLCHOLEST-5,22-DIENE is derived.
Sitosterol: A plant sterol with similar structural features but different biological activities.
Ergosterol: A fungal sterol that shares the cholestane backbone but has distinct functional groups.
Uniqueness
(24S)-ETHYLCHOLEST-5,22-DIENE is unique due to the presence of the ethyl group at the 24-position and the specific configuration of its double bonds. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C29H48 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC 名称 |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h11-13,20-22,24-27H,7-10,14-19H2,1-6H3/b12-11+ |
InChI 键 |
QJZBXSPSDJRHDU-VAWYXSNFSA-N |
手性 SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
规范 SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)



